molecular formula C6H4FNO2 B14914960 6-Fluoro-5-hydroxypicolinaldehyde

6-Fluoro-5-hydroxypicolinaldehyde

Cat. No.: B14914960
M. Wt: 141.10 g/mol
InChI Key: BNZHCJIRXQFXLA-UHFFFAOYSA-N
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Description

6-Fluoro-5-hydroxypicolinaldehyde is a fluorinated heterocyclic compound with the molecular formula C6H4FNO2. It is a derivative of picolinaldehyde, where the hydrogen atom at the 6th position is replaced by a fluorine atom, and the 5th position has a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-hydroxypicolinaldehyde typically involves the fluorination of hydroxypicolinaldehyde derivatives. One common method is the selective fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-5-hydroxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-hydroxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzymatic activity or the inhibition of specific metabolic pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-hydroxypicolinaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the picolinaldehyde scaffold. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C6H4FNO2

Molecular Weight

141.10 g/mol

IUPAC Name

6-fluoro-5-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4FNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H

InChI Key

BNZHCJIRXQFXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)F)O

Origin of Product

United States

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